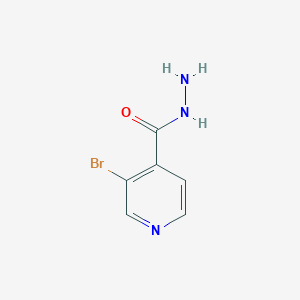
8-Chloro-3-methoxyquinolin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Chloro-3-methoxyquinolin-2(1H)-one is a chemical compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a chlorine atom at the 8th position and a methoxy group at the 3rd position on the quinolinone ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-methoxyquinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 8-chloroquinoline and methoxy-substituted reagents.
Reaction Conditions: The reaction conditions often include the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) to facilitate the substitution reaction.
Reaction Steps: The key steps involve the nucleophilic substitution of the chlorine atom with a methoxy group, followed by cyclization to form the quinolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield, purity, and cost-effectiveness, often involving automated systems for precise control of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
8-Chloro-3-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles, leading to a variety of functionalized quinolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinolinones, each with unique chemical and biological properties.
Aplicaciones Científicas De Investigación
8-Chloro-3-methoxyquinolin-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-Chloro-3-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
8-Chloroquinolin-2(1H)-one: Lacks the methoxy group, which can affect its chemical and biological properties.
3-Methoxyquinolin-2(1H)-one: Lacks the chlorine atom, leading to different reactivity and activity.
8-Chloro-3-methylquinolin-2(1H)-one: Has a methyl group instead of a methoxy group, influencing its properties.
Uniqueness
8-Chloro-3-methoxyquinolin-2(1H)-one is unique due to the presence of both the chlorine and methoxy groups, which can synergistically enhance its chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C10H8ClNO2 |
|---|---|
Peso molecular |
209.63 g/mol |
Nombre IUPAC |
8-chloro-3-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-8-5-6-3-2-4-7(11)9(6)12-10(8)13/h2-5H,1H3,(H,12,13) |
Clave InChI |
DNRYPKYVFGDZRQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(=CC=C2)Cl)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cesium 5-methylbenzo[D]oxazole-2-carboxylate](/img/structure/B15333870.png)

![1-[2-(Difluoromethoxy)benzyl]azetidine](/img/structure/B15333881.png)

![6-(tetrahydro-2H-pyran-2-yloxy)-4-oxaspiro[2.4]heptane](/img/structure/B15333895.png)



![6-[Methyl(2,2,2-trifluoroethyl)amino]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B15333924.png)



![N-Boc-2-[3-(2-iodoethyl)-3H-diazirin-3-yl]ethanamine](/img/structure/B15333948.png)

